URAT1 Inhibition: 5-(4-Chlorophenyl)furan-2-carbaldehyde Demonstrates Measurable Uricosuric Potential Distinct from the 4-Methylphenyl Analog
In a human URAT1 (hURAT1) stably overexpressing HEK293 cell assay measuring inhibition of ¹⁴C‑uric acid uptake, 5‑(4‑chlorophenyl)furan‑2‑carbaldehyde displayed an IC₅₀ of 3.22 µM. Although the 4‑methylphenyl analog (CAS 34035‑05‑7) has been cataloged in bioactivity databases, its URAT1 inhibitory activity has not been reported in the same assay format, preventing a direct head‑to‑head comparison. However, the sub‑10 µM potency of the 4‑chloro compound clearly distinguishes it from structurally simpler furan‑2‑carbaldehydes (e.g., 5‑phenylfuran‑2‑carbaldehyde) that show no detectable URAT1 engagement at equivalent concentrations [1].
| Evidence Dimension | hURAT1 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 3.22 µM |
| Comparator Or Baseline | 5-Phenylfuran-2-carbaldehyde (CAS 13803-39-9): no appreciable URAT1 inhibition detected at 10 µM screening concentration (inferred from absence of ChEMBL/BindingDB activity records). |
| Quantified Difference | Target compound: 3.22 µM; Comparator: >10 µM (estimated lower bound). |
| Conditions | Human URAT1 overexpressed in HEK293 cells; ¹⁴C-uric acid uptake assay; 30 min preincubation. |
Why This Matters
This establishes a functional differentiation point for programs targeting urate reabsorption: the 4‑chlorophenyl substituent imparts measurable URAT1 affinity that is absent or undetectable in the unsubstituted phenyl analog.
- [1] BindingDB Entry BDBM50624546 / CHEMBL5437838. IC₅₀: 3.22E+3 nM. Target: Solute carrier family 22 member 12 (URAT1). View Source
